1-Chloroethyl Cyclohexyl Carbonate
Overview
Description
1-Chloroethyl Cyclohexyl Carbonate, also known as this compound, is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics and Biotransformation : The compound's absorption, distribution, excretion, and biotransformation were studied in various animals. It was found to be lipid-soluble and rapidly degraded in plasma, primarily excreted by kidneys, with significant biliary secretion and reabsorption. This research is crucial for understanding the drug's behavior in living organisms (Oliverio et al., 1970).
Chemical Degradation and Alkylating Properties : Studies on the chemical degradation of the compound have indicated the formation of various degradation products, including 2-chlorethanol, acetaldehyde, and vinyl chloride. The findings suggest the formation of an alkylating species, possibly as a 2-chloroethyl carbonium ion (Reed et al., 1975).
Binding to Cellular Components : Research has shown that the compound binds to proteins in cell nuclei, particularly modifying histones. This interaction is important for understanding the molecular mechanism of the compound's action (Woolley et al., 1976).
Interaction with Nucleic Acids and Proteins : The compound's interaction with nucleic acids and proteins was studied, revealing extensive binding to proteins but negligible binding to nucleic acids. This may reflect a dual capacity of the drug for modifying cellular proteins and nucleic acids (Cheng et al., 1972).
Synthesis for Radiopharmaceuticals : The compound has been used in the synthesis of radiopharmaceuticals. For instance, a study described the synthesis of a new orally active cephalosporin labeled with carbon-14 (Watanabe et al., 1988).
Molecular Structure Analysis : Understanding the molecular structure of related compounds, such as MeCCNU, helps in the development of effective antitumor agents (Smith et al., 1978).
Clinical Studies in Cancer Treatment : Clinical tolerance and effectiveness of related compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, were explored in cancer patients, highlighting its potential in anticancer therapy (Hansen et al., 1971).
Safety and Hazards
1-Chloroethyl Cyclohexyl Carbonate is classified as a dangerous substance. It causes severe skin burns and eye damage (H314), and is a combustible liquid (H227) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Target of Action
1-Chloroethyl Cyclohexyl Carbonate is primarily used as an intermediate in the synthesis of pharmaceuticals . It is particularly used in the production of Candesartan Cilexetil , an angiotensin II receptor antagonist used to treat high blood pressure . Therefore, the primary target of this compound can be considered the angiotensin II receptor.
Properties
IUPAC Name |
1-chloroethyl cyclohexyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWFHWHTYZZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1CCCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459428 | |
Record name | 1-Chloroethyl Cyclohexyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99464-83-2 | |
Record name | 1-Chloroethyl cyclohexyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99464-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro-1-ethylcyclohexyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroethyl Cyclohexyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro-1-ethylcyclohexyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbonic acid, 1-chloroethyl cyclohexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method is described in the paper for quantifying 1-Chloroethyl Cyclohexyl Carbonate?
A2: The research paper details the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for quantifying CECC in Candesartan Cilexetil drug substance []. This method utilizes a DB-5 column (Agilent J&W) with specific dimensions and characteristics suitable for separating and detecting CECC. The researchers also validated the method according to International Conference on Harmonization (ICH) guidelines, ensuring its accuracy, precision, and sensitivity for this specific application.
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